

Ponesimod-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ponesimod-d4

Cat. No.: B15139344

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of **Ponesimod-d4**, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. This document outlines supplier options, purchasing details, and key experimental methodologies.

Core Compound Information

Ponesimod-d4 is the deuterium-labeled version of Ponesimod. Ponesimod is a potent and selective agonist for the S1P1 receptor, with an IC₅₀ of 6 nM in radioligand binding assays.^[1] It activates S1P1-mediated signal transduction with high potency (EC₅₀ = 5.7 nM).^{[1][2]} The deuteration of Ponesimod to **Ponesimod-d4** is primarily for its use as an internal standard in pharmacokinetic and metabolic studies.

Supplier and Purchasing Options for Ponesimod-d4

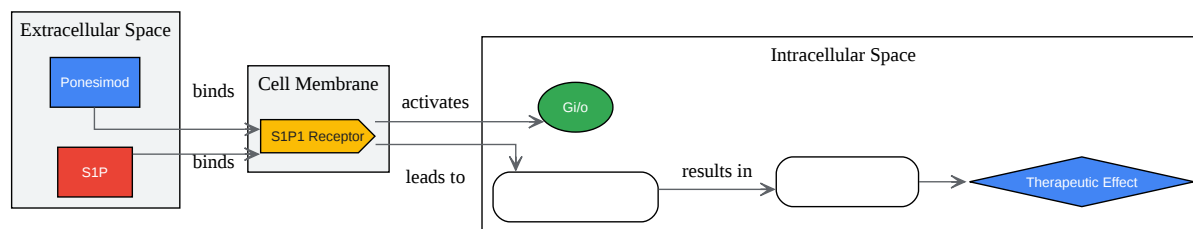
The availability of **Ponesimod-d4** is primarily for research purposes. The following table summarizes the offerings from key suppliers. Please note that pricing is often available upon request and can vary based on quantity and institutional agreements.

Supplier	Catalog Number	Available Sizes	Purity	Formulation	Pricing
MedchemExpress	HY-10569S	50 mg, 100 mg, 250 mg	Not explicitly stated for d4 version (≥98% for non-deuterated)	Crystalline solid	Request a quote
Immunomart	Not specified	Not specified	Not specified	Not specified	Request a quote
Cayman Chemical	22053 (non-deuterated)	1 mg, 5 mg, 10 mg, 25 mg	≥98%	Crystalline solid	\$38, \$172, \$299, \$586 (USD) respectively

Experimental Protocols

S1P1 Receptor Signaling Pathway

Ponesimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the endogenous ligand sphingosine-1-phosphate (S1P) and egressing from lymphoid tissues.[3] This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, which is the proposed mechanism for its therapeutic effect in autoimmune diseases like multiple sclerosis.

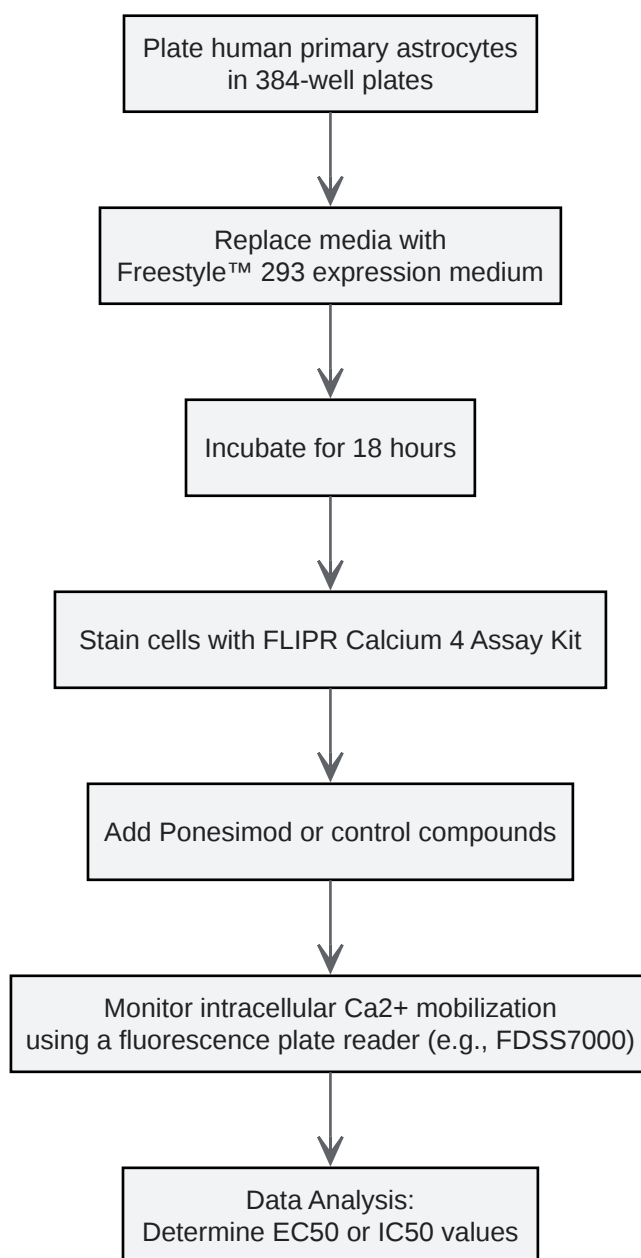


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Figure 1. Simplified signaling pathway of Ponesimod at the S1P1 receptor.

Experimental Workflow: Calcium Mobilization Assay

This assay is used to determine the functional activity of Ponesimod on the S1P1 receptor by measuring changes in intracellular calcium levels.



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Figure 2. Workflow for a calcium mobilization assay to assess Ponesimod activity.

Detailed Protocol: Calcium Mobilization Assay[3]

- Cell Plating: Plate human primary astrocytes at a density of 10,000 cells per well in 384-well plates.

- **Media Change:** On day 1, replace the culture medium with Freestyle™ 293 expression medium.
- **Incubation:** Incubate the cells for 18 hours.
- **Dye Loading:** On day 2, stain the cells with a calcium-sensitive dye, such as the FLIPR Calcium 4 Assay Kit, for 1 hour. This can be done in the presence or absence of the S1P receptor modulators being tested.
- **Compound Addition:** Add varying concentrations of Ponesimod or control compounds to the wells.
- **Measurement:** Monitor the intracellular calcium mobilization in real-time using a fluorescence plate reader, such as a Hamamatsu FDSS7000.
- **Data Analysis:** Analyze the resulting fluorescence data to determine the concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

Ponesimod-d4 is a valuable tool for researchers studying the pharmacokinetics and metabolism of Ponesimod. While direct purchasing information for the deuterated form requires contacting suppliers directly, this guide provides a foundational understanding of its properties, availability, and relevant experimental applications. The provided protocols and diagrams offer a starting point for incorporating **Ponesimod-d4** into research workflows.

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References

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- 3. Ponesimod inhibits astrocyte-mediated neuroinflammation and protects against cingulum demyelination via S1P1-selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
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